molecular formula C24H28N6O2 B2788521 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide CAS No. 1903878-45-4

3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide

Cat. No.: B2788521
CAS No.: 1903878-45-4
M. Wt: 432.528
InChI Key: TVNOMHFRFMHFHO-UHFFFAOYSA-N
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Description

3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a quinazolinone core, which is known for its biological activity, and a cinnoline moiety, which adds to its chemical diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide involves multiple steps

    Quinazolinone Core Synthesis: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under reflux conditions to yield 2-aminobenzamide. This intermediate is then cyclized using acetic anhydride to form the quinazolinone structure.

    Cinnoline Moiety Introduction: The cinnoline moiety can be introduced by reacting the quinazolinone intermediate with 3,4-dihydroquinazoline in the presence of a suitable catalyst such as palladium acetate.

    Piperidine Ring Formation: The piperidine ring is formed by reacting the cinnoline-quinazolinone intermediate with 4-piperidone hydrochloride in the presence of a base like sodium hydride.

    Final Coupling: The final step involves coupling the piperidine intermediate with 3-bromopropionyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the quinazolinone core using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromopropionyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted propanamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, the compound can be used as a probe to study enzyme interactions and protein binding. Its quinazolinone core is known to interact with various biological targets, making it useful in biochemical assays.

Medicine

In medicine, the compound has potential as a therapeutic agent. The quinazolinone core is known for its anti-inflammatory and anticancer properties, while the cinnoline moiety can enhance its pharmacokinetic profile.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets. The quinazolinone core can inhibit enzymes such as kinases, while the cinnoline moiety can enhance binding affinity and selectivity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanenitrile
  • 2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid
  • 5-(4-oxo-3,4-dihydroquinazolin-6-yl)furan-2-carbaldehyde

Uniqueness

The uniqueness of 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide lies in its combination of the quinazolinone core and the cinnoline moiety. This combination provides a unique pharmacological profile, making it a promising candidate for drug development and other applications.

Properties

IUPAC Name

3-(4-oxoquinazolin-3-yl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O2/c31-23(11-14-30-16-25-21-8-4-2-6-19(21)24(30)32)26-18-9-12-29(13-10-18)22-15-17-5-1-3-7-20(17)27-28-22/h2,4,6,8,15-16,18H,1,3,5,7,9-14H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNOMHFRFMHFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)CCN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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